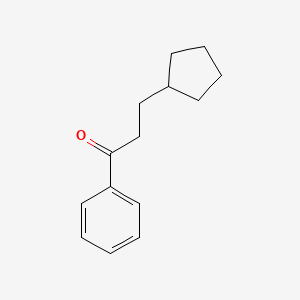
Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of 1,2-diamines with 1,2-diketones. For Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-, the process involves the following steps:
Starting Materials: 6-chloroquinoxaline and iodomethyl reagents.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions: Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
- Substituted quinoxalines
- Quinoxaline N-oxides
- Dihydroquinoxalines
科学的研究の応用
Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of dyes, optoelectronic materials, and other industrial applications
作用機序
The mechanism of action of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- involves its interaction with biological targets, leading to various effects:
Molecular Targets: The compound can interact with bacterial and fungal enzymes, disrupting their normal function and leading to cell death.
Pathways Involved: The compound may inhibit DNA synthesis or interfere with cell membrane integrity, contributing to its antimicrobial activity
類似化合物との比較
- 2,3-Bis(fluoromethyl)quinoxaline
- 2,3-Bis(chloromethyl)quinoxaline
- 2,3-Bis(bromomethyl)quinoxaline
Comparison:
- Reactivity: The presence of iodomethyl groups in Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- makes it more reactive compared to its fluoromethyl and chloromethyl counterparts.
- Biological Activity: The compound exhibits higher antibacterial and antifungal activities due to the electrophilicity of the iodomethyl groups .
- Applications: While all these compounds have potential applications in pharmaceuticals and industry, Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- stands out due to its enhanced reactivity and biological activity .
特性
CAS番号 |
3298-87-1 |
|---|---|
分子式 |
C10H7ClI2N2 |
分子量 |
444.44 g/mol |
IUPAC名 |
6-chloro-2,3-bis(iodomethyl)quinoxaline |
InChI |
InChI=1S/C10H7ClI2N2/c11-6-1-2-7-8(3-6)15-10(5-13)9(4-12)14-7/h1-3H,4-5H2 |
InChIキー |
JUSSMMAJIDPHPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=N2)CI)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)



![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)



![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)



